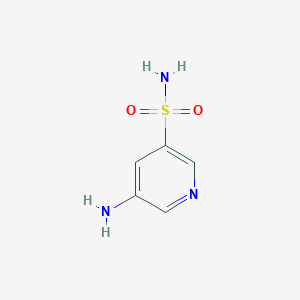
3-Fluorophenylacetyl chloride
概要
説明
3-Fluorophenylacetyl chloride (3-FPC) is a fluorinated organic compound with the chemical formula C8H6ClF. It is a colorless liquid with a strong, pungent odor. 3-FPC is used in a wide variety of applications, including synthetic organic chemistry, pharmaceuticals, and materials science. It is also used as a reagent in chemical synthesis and as an intermediate in the production of other chemicals.
科学的研究の応用
Fluorophore Incorporation in Proteins
3-Fluorophenylacetyl chloride's derivatives, like fluorinated amino acids, are used for introducing fluorophores into proteins. This technique aids in studying protein structure, dynamics, and interactions both in vitro and in vivo. For instance, dansylalanine, a fluorescent amino acid, was genetically encoded in yeast to monitor protein unfolding, highlighting the potential of fluorophore incorporation in biochemical and cellular studies (Summerer et al., 2006).
Fluorine-Hydrocarbon Interactions
Fluorinated compounds, including those derived from this compound, play a crucial role in pharmaceutical and agrochemical compounds. These compounds, due to their electron-withdrawing nature, affect molecular properties significantly. They have emerged as crucial elements in small molecule-protein interactions, enhancing the applicability of organic molecules in various fields (Cho et al., 2010).
Fluorometric Detection
This compound derivatives are used in fluorometric methods for detecting other compounds. For example, a fluorescent sensor based on benzothiadiazole was designed for detecting toxic chemicals like oxalyl chloride and phosgene, demonstrating the utility of such compounds in creating sensitive and selective detection methods (Zhang et al., 2017).
Bioimaging Applications
Compounds related to this compound are used in creating fluorophores for bioimaging. These fluorophores, like trisaminocyclopropenium cations, show potential in DNA visualization and nuclear counterstaining in cell cultures, highlighting their role in advancing bioimaging technologies (Guest et al., 2020).
Fluorescence in Food Quality Tests
In the food industry, derivatives of this compound are used in fluorescence-based quality tests. For instance, fluorescein disodium salt, a related compound, is used to determine the ripening stage of turkey meat during brining, illustrating its application in ensuring food quality and safety (Moiseeva et al., 2021).
Safety and Hazards
作用機序
Target of Action
It’s known that acyl chlorides, such as 3-fluorophenylacetyl chloride, are highly reactive and can react with a variety of nucleophiles, including water, alcohols, and amines .
Mode of Action
This compound, like other acyl chlorides, is highly reactive due to the presence of the acyl chloride functional group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction typically involves the nucleophile attacking the carbonyl carbon, leading to the expulsion of the chloride ion .
Biochemical Pathways
It’s known that acyl chlorides can participate in a variety of organic reactions, including nucleophilic acyl substitution and friedel-crafts acylation . These reactions can lead to the formation of a variety of products, depending on the nucleophile involved.
Pharmacokinetics
The presence of the fluorine atom could potentially affect its distribution and excretion, as fluorinated compounds often have unique pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reactive acyl chloride, it could potentially participate in a variety of reactions leading to the formation of various products. These products could have a range of effects, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity means that it could potentially react with moisture in the air, affecting its stability . Additionally, factors such as temperature and pH could potentially influence the rate and outcome of its reactions .
生化学分析
Biochemical Properties
3-Fluorophenylacetyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of acylated derivatives. These interactions are essential for the synthesis of complex organic molecules. For instance, this compound can react with amines to form amides, which are vital intermediates in pharmaceutical synthesis. The compound’s reactivity is attributed to the presence of the acyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to alterations in cellular energy production and biosynthesis. Additionally, the compound’s interaction with cellular proteins can affect gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The acyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable acylated products. This modification can result in enzyme inhibition or activation, depending on the specific target. For example, acylation of serine residues in enzymes can inhibit their catalytic activity, thereby affecting metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell growth and differentiation. These effects are likely due to the compound’s ability to modify key regulatory proteins and enzymes .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can cause significant toxic effects, including tissue damage and organ dysfunction. The threshold for these adverse effects depends on the specific animal model and the route of administration. It is crucial to carefully control the dosage to avoid toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze acylation reactions. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, acylation of coenzyme A (CoA) derivatives can impact fatty acid metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain organelles, depending on its chemical properties and interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, acylation of mitochondrial proteins can lead to the accumulation of this compound in the mitochondria, where it can affect energy production and other metabolic processes .
特性
IUPAC Name |
2-(3-fluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOMBKMLOHIBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508907 | |
| Record name | (3-Fluorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-04-8 | |
| Record name | (3-Fluorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 458-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



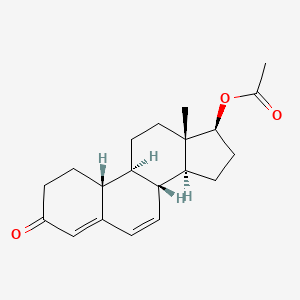
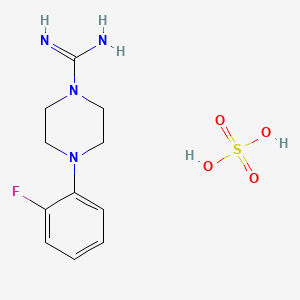


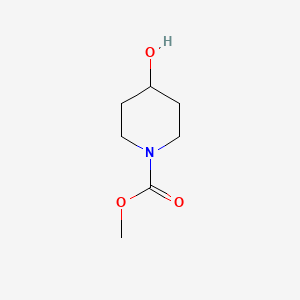
![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)
![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)
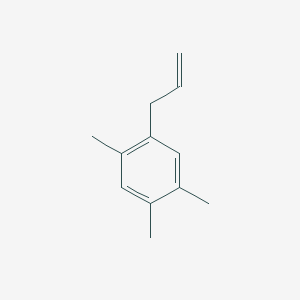
![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)
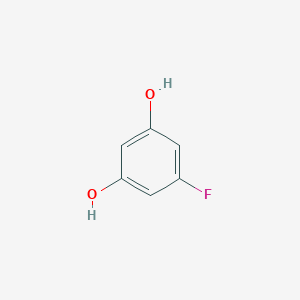

![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)
